molecular formula C15H15ClN4O5 B11442627 dimethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11442627
M. Wt: 366.75 g/mol
InChI Key: ULLISINHFSIAQS-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a triazole ring substituted with methyl groups and a chloromethylphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is then subjected to further reactions to introduce the chloromethylphenyl carbamoyl group and the dimethyl substitutions on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triazole ring and the chloromethylphenyl carbamoyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazole ring or the phenyl ring.

Scientific Research Applications

4,5-DIMETHYL 1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring and the chloromethylphenyl carbamoyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like methyl-1H-1,2,4-triazole-3-carboxylate share a similar triazole ring structure.

    Chlorophenyl Carbamoyl Compounds: Compounds containing chlorophenyl carbamoyl groups exhibit similar chemical properties.

Uniqueness

4,5-DIMETHYL 1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN4O5

Molecular Weight

366.75 g/mol

IUPAC Name

dimethyl 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C15H15ClN4O5/c1-8-4-5-9(6-10(8)16)17-11(21)7-20-13(15(23)25-3)12(18-19-20)14(22)24-2/h4-6H,7H2,1-3H3,(H,17,21)

InChI Key

ULLISINHFSIAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

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